2-(3-Methylpiperidino)acetonitrile
Description
Significance of Nitriles in Organic Synthesis and Medicinal Chemistry
Nitriles, organic compounds containing a −C≡N functional group, are of immense importance in the fields of organic synthesis and medicinal chemistry. The nitrile group is a versatile precursor that can be transformed into a wide array of other functional groups, including amines, carboxylic acids, amides, and tetrazoles, making it a valuable building block in the construction of complex molecules. nih.gov In medicinal chemistry, the introduction of a nitrile group can significantly influence a molecule's physicochemical properties, such as polarity and metabolic stability, which can be crucial for its biological activity. nih.gov Numerous pharmaceuticals across various therapeutic areas contain a nitrile moiety, underscoring its relevance in drug design and development.
Importance of Piperidine (B6355638) Ring Systems in Organic Chemistry
The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a ubiquitous scaffold in a vast number of natural products and synthetic pharmaceuticals. tandfonline.com Its conformational flexibility and the basicity of the nitrogen atom allow it to interact with biological targets in a specific manner. The substitution pattern on the piperidine ring can profoundly impact the pharmacological properties of a molecule. nih.gov Consequently, the development of synthetic methodologies for the preparation and functionalization of piperidine derivatives remains an active area of research in organic chemistry. tandfonline.com
Overview of Research Perspectives on 2-(3-Methylpiperidino)acetonitrile
Currently, detailed research findings specifically focused on this compound are limited in publicly accessible scientific literature. The compound is primarily available through chemical suppliers as a research chemical. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com This suggests that its primary role may be as a building block or intermediate in the synthesis of more complex molecules for various research applications. The combination of the reactive nitrile group and the pharmaceutically relevant 3-methylpiperidine (B147322) scaffold makes it a compound of potential interest for synthetic and medicinal chemists.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(3-methylpiperidin-1-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2/c1-8-3-2-5-10(7-8)6-4-9/h8H,2-3,5-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FACOYHQFZOVUQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10627580 | |
| Record name | (3-Methylpiperidin-1-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10627580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
951905-03-6 | |
| Record name | (3-Methylpiperidin-1-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10627580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Transformations of 2 3 Methylpiperidino Acetonitrile
Reactivity of the Nitrile Functional Group
The nitrile group (C≡N) in 2-(3-Methylpiperidino)acetonitrile is a versatile functional group that can undergo a variety of transformations. The carbon atom of the nitrile group is electrophilic due to the electronegativity of the nitrogen atom, making it susceptible to attack by nucleophiles. fiveable.meopenstax.org
Hydrolysis Reactions of the Nitrile Moiety
Nitriles can be hydrolyzed to carboxylic acids in the presence of acid or base. openstax.orglibretexts.org This reaction typically proceeds through an amide intermediate. openstax.orglibretexts.org Under acidic conditions, the nitrile nitrogen is protonated, which increases the electrophilicity of the nitrile carbon, facilitating the attack by a weak nucleophile like water. ebsco.com In basic hydrolysis, a hydroxide (B78521) ion directly attacks the electrophilic carbon of the nitrile group. openstax.org
The hydrolysis of this compound would be expected to yield 2-(3-Methylpiperidino)acetic acid. The reaction can be catalyzed by either acid or base.
Table 1: Hydrolysis of this compound
| Reaction | Reagents | Product |
| Acid-catalyzed hydrolysis | H₃O⁺, heat | 2-(3-Methylpiperidino)acetic acid and Ammonium (B1175870) |
| Base-catalyzed hydrolysis | OH⁻, H₂O, heat | 2-(3-Methylpiperidino)acetate and Ammonia |
Nucleophilic Addition Reactions to the Nitrile (e.g., Grignard Reagents)
The electrophilic carbon of the nitrile group is susceptible to attack by strong nucleophiles like Grignard reagents (RMgX). fiveable.me The initial addition of the Grignard reagent to the nitrile forms an imine salt. Subsequent hydrolysis of this intermediate yields a ketone. libretexts.orglibretexts.org
For this compound, reaction with a Grignard reagent, such as methylmagnesium bromide (CH₃MgBr), followed by acidic workup, would be expected to produce a ketone.
Table 2: Grignard Reaction with this compound
| Grignard Reagent | Intermediate | Final Product |
| RMgX | Imine salt | Ketone |
Reduction of the Nitrile Group
The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. openstax.orglibretexts.orgwikipedia.org The reduction with LiAlH₄ involves the nucleophilic addition of hydride ions to the nitrile carbon. openstax.orglibretexts.org Catalytic hydrogenation typically employs catalysts such as Raney nickel, platinum, or palladium. wikipedia.orgresearchgate.net It is a widely used method for producing primary amines. wikipedia.org Depending on the reaction conditions, the intermediate imine can sometimes react with the amine product to form secondary and tertiary amines as byproducts. wikipedia.org
Reduction of this compound would yield 2-(3-Methylpiperidino)ethanamine.
Table 3: Reduction of this compound
| Reducing Agent | Product |
| Lithium aluminum hydride (LiAlH₄) followed by H₂O | 2-(3-Methylpiperidino)ethanamine |
| H₂/Raney Ni, Pt, or Pd | 2-(3-Methylpiperidino)ethanamine |
Reactivity of the Piperidine (B6355638) Nitrogen Atom
The nitrogen atom in the piperidine ring of this compound is a nucleophilic and basic center. It possesses a lone pair of electrons, making it reactive towards electrophiles. wikipedia.org
N-Alkylation and N-Acylation Reactions
The piperidine nitrogen can readily undergo N-alkylation with alkyl halides. researchgate.net This reaction introduces an alkyl group onto the nitrogen atom. The reaction can be carried out using an alkyl halide in the presence of a base to neutralize the hydrogen halide formed. researchgate.net Similarly, N-acylation can be achieved by reacting the piperidine nitrogen with an acylating agent, such as an acyl chloride or an acid anhydride, to form an N-acylpiperidine derivative.
Table 4: N-Alkylation and N-Acylation of this compound
| Reaction | Reagent | Product Class |
| N-Alkylation | Alkyl halide (e.g., CH₃I) | Quaternary ammonium salt or N-alkylated piperidine |
| N-Acylation | Acyl chloride (e.g., CH₃COCl) | N-acylated piperidine |
Electrophilic Attack at the Amine Nitrogen
The lone pair of electrons on the piperidine nitrogen makes it susceptible to attack by various electrophiles. This includes reactions with acids to form ammonium salts. The basicity of the nitrogen atom is a key factor in its reactivity.
Transformations Involving the 3-Methylpiperidine (B147322) Ring System
C-H Functionalization Strategies on the Piperidine Ring
Direct C-H functionalization of saturated heterocycles like piperidine represents a powerful and efficient strategy for molecular diversification, avoiding the need for pre-functionalized substrates. nih.gov For the piperidine ring in this compound, these strategies are primarily guided by the directing influence of the nitrogen atom and any attached protecting groups.
Rhodium-catalyzed C-H insertion reactions, for instance, have been effectively used to functionalize piperidine derivatives at various positions. The site-selectivity (i.e., at the C2, C3, or C4 position) can be controlled by the choice of catalyst and the nature of the protecting group on the piperidine nitrogen. nih.govnih.gov For example, N-Boc-piperidine can be functionalized at the C2 position, which is electronically favored due to the stabilizing effect of the nitrogen on any developing positive charge during the reaction. nih.gov In contrast, employing different catalysts and directing groups can steer the functionalization to the C4 position. nih.govnih.gov
Functionalization at the C3 position, adjacent to the methyl group in this compound, is often achieved indirectly. One such method involves the cyclopropanation of a corresponding tetrahydropyridine (B1245486) precursor, followed by a regio- and stereoselective reductive ring-opening of the cyclopropane (B1198618) ring to install a substituent at the C3 position. nih.govnih.gov Palladium-catalyzed C-H arylation is another significant strategy. Studies on N-Cbz piperidine have shown that deuterium (B1214612) incorporation can occur at positions beta to the directing group, with a preference for the C4 position. acs.org
Table 1: Catalyst and Protecting Group Effects on Site-Selectivity of Piperidine C-H Functionalization nih.govnih.gov
| Protecting Group | Catalyst System | Predominant Position of Functionalization |
|---|---|---|
| N-Boc | Rh₂(R-TCPTAD)₄ | C2 |
| N-Bs | Rh₂(R-TPPTTL)₄ | C2 |
| N-α-oxoarylacetyl | Rh₂(S-2-Cl-5-BrTPCP)₄ | C4 |
| N-Boc (via tetrahydropyridine) | Rhodium Catalyst | C3 (indirectly) |
Ring Expansion or Contraction Reactions
Ring expansion and contraction reactions offer pathways to novel heterocyclic scaffolds from the piperidine core. wikipedia.org These transformations typically proceed through cationic intermediates or rearrangement pathways. wikipedia.org
Ring Expansion: Ring expansions can be initiated by creating a reactive intermediate, such as a carbocation, adjacent to the ring. For instance, the Tiffeneau–Demjanov rearrangement, a type of semipinacol rearrangement, can expand a cyclic ketone or an amino alcohol. wikipedia.org While not directly applicable to the piperidine ring itself without prior modification, related principles can be applied. For example, treatment of cyclic β-amino-alcohols with reagents like diethylaminosulfur trifluoride (DAST) can induce ring expansion via an aziridinium (B1262131) intermediate. arkat-usa.org Similarly, vinylaziridines can undergo numberanalytics.comnumberanalytics.com-sigmatropic rearrangements to yield seven-membered azepine rings. mdpi.com
Ring Contraction: Ring contractions often involve the formation of a bridged or bicyclic intermediate, followed by cleavage of a ring bond. The Favorskii rearrangement of α-haloketones is a classic example, though it requires conversion of the piperidine to a piperidone derivative first. wikipedia.org Cationic rearrangements can also lead to ring contraction. Loss of a leaving group can generate a carbocation, prompting an endocyclic bond to migrate, resulting in a smaller ring. wikipedia.org For example, the diazotization of aminocyclobutanes can lead to a mixture of cyclobutyl and cyclopropylmethyl products, demonstrating the general principle of such rearrangements. wikipedia.org
Mechanistic Investigations of this compound Transformations
The transformations of this compound are governed by mechanisms involving both the α-aminonitrile moiety and the piperidine ring.
Mechanism of α-Aminonitrile Reactions: The formation of this compound itself is a variation of the Strecker synthesis, where 3-methylpiperidine acts as the amine component. wikipedia.org The general mechanism involves the initial formation of an iminium ion from the reaction of an aldehyde with the secondary amine (3-methylpiperidine). numberanalytics.comwikipedia.org This is followed by the nucleophilic attack of a cyanide ion on the iminium carbon to yield the α-aminonitrile product. wikipedia.orgorganic-chemistry.org The reaction can be promoted by acids or various catalysts that activate the carbonyl group or the resulting imine. organic-chemistry.orgmdpi.com
Transformations at the nitrile group can also occur. For example, platinum(II)-mediated reactions have been shown to couple acetonitrile (B52724) with exocyclic amino groups of nucleobases. nih.gov This proceeds through the formation of an azametallacycle, where the metal center activates the nitrile for nucleophilic attack. nih.gov A similar activation of the acetonitrile moiety in the target molecule could facilitate its participation in cyclization or addition reactions.
In rhodium-catalyzed C-H functionalization, the mechanism is believed to involve the formation of a rhodium-carbene intermediate which then undergoes C-H insertion. nih.gov The regioselectivity is dictated by a combination of electronic factors, where the nitrogen atom stabilizes adjacent positive charge buildup, and steric factors, as well as the specific ligand environment of the rhodium catalyst. nih.govyoutube.com
Advanced Spectroscopic Characterization and Structural Elucidation of 2 3 Methylpiperidino Acetonitrile
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides a window into the chemical environment of magnetically active nuclei, primarily ¹H (protons) and ¹³C. Through a combination of one-dimensional and two-dimensional NMR experiments, a complete picture of the molecular structure of 2-(3-Methylpiperidino)acetonitrile can be assembled.
Proton NMR (¹H NMR) for Proton Environment Analysis
The ¹H NMR spectrum of this compound is expected to display a series of resonances corresponding to the distinct proton environments within the molecule. The chemical shifts (δ) of these protons are influenced by their local electronic environment, including the electronegativity of adjacent atoms and anisotropic effects from nearby functional groups.
The protons of the piperidine (B6355638) ring will exhibit complex splitting patterns due to spin-spin coupling with neighboring protons. The methyl group at the C3 position will appear as a doublet, coupling with the single proton at C3. The protons on the carbons adjacent to the nitrogen atom (C2 and C6) are expected to be shifted downfield due to the deshielding effect of the nitrogen. The methylene (B1212753) protons of the acetonitrile (B52724) group will appear as a singlet, as they lack adjacent protons to couple with.
Predicted ¹H NMR Data for this compound:
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H2 (axial & equatorial) | 2.5 - 3.0 | m | - |
| H3 (axial) | 1.5 - 1.9 | m | - |
| H4 (axial & equatorial) | 1.2 - 1.8 | m | - |
| H5 (axial & equatorial) | 1.2 - 1.8 | m | - |
| H6 (axial & equatorial) | 2.2 - 2.8 | m | - |
| -CH₂-CN | 3.4 - 3.6 | s | - |
| -CH₃ | 0.8 - 1.0 | d | ~7 |
Note: 'm' denotes a multiplet, 's' a singlet, and 'd' a doublet. Predicted values are based on typical ranges for similar structural motifs.
Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Determination
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts of these carbons are indicative of their hybridization and the nature of the atoms they are bonded to.
The carbon of the nitrile group (-C≡N) is expected to appear in the downfield region of the spectrum. The carbons of the piperidine ring will have characteristic shifts, with those adjacent to the nitrogen (C2 and C6) appearing at a lower field than the other ring carbons. The methyl carbon will be found in the upfield region of the spectrum.
Predicted ¹³C NMR Data for this compound:
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C2 | 55 - 60 |
| C3 | 30 - 35 |
| C4 | 25 - 30 |
| C5 | 25 - 30 |
| C6 | 50 - 55 |
| -CH₂-CN | 40 - 45 |
| -C≡N | 115 - 120 |
| -CH₃ | 15 - 20 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
Two-dimensional NMR techniques are crucial for unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecule. columbia.edu
COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum reveals correlations between protons that are coupled to each other, typically through two or three bonds. uvic.ca For this compound, COSY would show correlations between the protons on adjacent carbons within the piperidine ring, allowing for the tracing of the ring's proton network. For instance, the H3 proton would show a cross-peak with the protons on C2 and C4.
HSQC (Heteronuclear Single Quantum Coherence): The ¹H-¹³C HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. columbia.edu This experiment is invaluable for assigning the carbon signals based on their corresponding, and often more easily assigned, proton signals. researchgate.net For example, the singlet of the -CH₂-CN protons in the ¹H NMR spectrum would correlate with the corresponding carbon signal in the ¹³C NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): The ¹H-¹³C HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. libretexts.org This technique is particularly useful for identifying quaternary carbons (which have no attached protons and are therefore not seen in an HSQC spectrum) and for connecting different spin systems. ceitec.cz In the case of this compound, HMBC would show correlations from the methyl protons to the C2, C3, and C4 carbons of the piperidine ring, and from the methylene protons of the acetonitrile group to the C2 and C6 carbons of the ring, as well as to the nitrile carbon.
Stereochemical Assignment through NMR Parameters
The presence of a chiral center at the C3 position of the piperidine ring means that this compound can exist as a pair of enantiomers. Furthermore, the piperidine ring can adopt different chair conformations, leading to the possibility of diastereomers if additional substituents were present.
NMR spectroscopy can provide insights into the stereochemistry of the molecule. The relative stereochemistry of substituents on the piperidine ring can often be determined by analyzing the coupling constants (J-values) between adjacent protons, which are dependent on the dihedral angle between them as described by the Karplus relationship. Additionally, Nuclear Overhauser Effect (NOE) experiments, such as NOESY, can reveal through-space proximity between protons, helping to establish their relative stereochemistry. For the 3-methyl group, its axial or equatorial orientation would influence the chemical shifts of the ring protons and carbons due to steric interactions. vicas.org
Mass Spectrometry (MS) and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental composition of the molecule with a high degree of confidence. For this compound (C₈H₁₄N₂), the expected exact mass of the molecular ion [M]⁺• can be calculated.
The fragmentation of the molecular ion upon electron ionization provides a characteristic pattern that can be used to confirm the structure. Common fragmentation pathways for N-substituted piperidines involve alpha-cleavage, where the bond adjacent to the nitrogen atom is broken. For this compound, this could lead to the loss of the acetonitrile group or fragmentation of the piperidine ring itself. The fragmentation of N-substituted aminoacetonitriles often involves cleavage of the C-C bond between the amino group and the nitrile. whitman.edu
Predicted HRMS Data and Major Fragments for this compound:
| Ion | Formula | Predicted m/z | Description |
| [M]⁺• | C₈H₁₄N₂ | 138.1157 | Molecular Ion |
| [M-CH₃]⁺ | C₇H₁₁N₂ | 123.0922 | Loss of a methyl radical |
| [M-CH₂CN]⁺ | C₆H₁₂N | 98.0970 | Loss of the acetonitrile radical |
| [C₅H₁₀N]⁺ | C₅H₁₀N | 84.0813 | Fragment from piperidine ring cleavage |
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation and Fragmentation Pathways
Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of molecules by fragmenting a selected precursor ion and analyzing the resulting product ions. While specific experimental MS/MS data for this compound is not widely published, its fragmentation pattern can be predicted based on the established principles of mass spectrometry for aliphatic amines and nitriles. libretexts.org
Upon ionization, typically by electron impact (EI) or chemical ionization (CI), the molecular ion ([M]⁺•) or protonated molecule ([M+H]⁺) is formed. The most characteristic fragmentation pathway for aliphatic amines is alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.org This cleavage is driven by the stabilization of the resulting radical and the formation of a stable iminium cation.
For this compound, two primary alpha-cleavage pathways are anticipated:
Cleavage of the cyanomethyl group: This would result in the loss of a •CH₂CN radical, leading to the formation of a 3-methylpiperidine (B147322) iminium ion.
Ring cleavage: Fragmentation of the C-C bonds within the piperidine ring adjacent to the nitrogen atom would lead to various ring-opened fragments.
Another common fragmentation pattern involves the loss of small neutral molecules. The resulting fragment ions provide a structural fingerprint that can be used to confirm the identity of the compound.
Table 1: Predicted MS/MS Fragmentation Data for this compound
| Precursor Ion (m/z) | Proposed Fragment (m/z) | Neutral Loss | Proposed Fragmentation Pathway |
| 139.12 [M+H]⁺ | 98.11 | CH₂CN | Alpha-cleavage with loss of the acetonitrile side chain. |
| 139.12 [M+H]⁺ | 84.08 | C₃H₅N | Cleavage within the piperidine ring. |
| 139.12 [M+H]⁺ | 124.09 | CH₃ | Loss of the methyl group radical from the ring. |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule. By analyzing the absorption or scattering of light at specific frequencies, a vibrational spectrum is generated that is characteristic of the molecule's structure.
The nitrile functional group (C≡N) has a very distinct and easily identifiable absorption band in the IR spectrum. spectroscopyonline.com For saturated alkyl nitriles, the C≡N stretching vibration typically appears as a sharp, intense peak in the region of 2260–2240 cm⁻¹. spectroscopyonline.com The intensity of this band is due to the large change in dipole moment during the stretching vibration of the polar C≡N bond. spectroscopyonline.com Its presence in this specific region is a strong indicator of a nitrile group attached to a saturated carbon framework, as conjugation would shift the absorption to a lower frequency. spectroscopyonline.com In Raman spectroscopy, the nitrile stretch is also readily observed, often as a strong, sharp band.
The piperidine ring gives rise to several characteristic vibrations:
C-H Stretching: The stretching vibrations of the C-H bonds on the saturated piperidine ring and methyl group are expected in the 2950–2850 cm⁻¹ region.
CH₂ Bending (Scissoring): The methylene groups of the piperidine ring will exhibit a characteristic scissoring vibration, typically around 1470–1450 cm⁻¹.
C-N Stretching: The stretching vibration of the tertiary amine C-N bonds within the ring and connecting the side chain typically appears in the fingerprint region, between 1250 and 1020 cm⁻¹. These bands are often of medium to weak intensity.
Ring Vibrations: The piperidine ring itself has complex "breathing" and deformation modes that contribute to the fingerprint region of the spectrum below 1500 cm⁻¹.
Table 2: Expected Vibrational Bands for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity (IR) |
| C≡N Stretch | Nitrile | 2260 - 2240 | Strong, Sharp |
| C-H Stretch | Alkane (Ring & Methyl) | 2950 - 2850 | Strong |
| CH₂ Bend | Alkane (Ring) | 1470 - 1450 | Medium |
| C-N Stretch | Tertiary Amine | 1250 - 1020 | Medium to Weak |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from a ground electronic state to a higher energy excited state. uzh.ch The structure of this compound contains saturated C-C and C-H bonds, two nitrogen atoms with non-bonding lone pair electrons (n-electrons), and a nitrile group (C≡N) which contains both sigma (σ) and pi (π) bonds.
The expected electronic transitions for this molecule are:
n → σ* transitions: An electron from a non-bonding orbital (the lone pair on either the piperidine or nitrile nitrogen) is excited to an anti-bonding σ* orbital. uzh.chuomustansiriyah.edu.iq These transitions typically require high energy and occur in the far-UV region, often below 200 nm.
n → π* transitions: An electron from the non-bonding orbital of the nitrile nitrogen can be promoted to the anti-bonding π* orbital of the C≡N bond. uzh.ch These transitions are characteristically weak (low molar absorptivity) and are expected to appear at longer wavelengths than σ → σ* transitions, potentially in the 200-250 nm range. uomustansiriyah.edu.iqresearchgate.net
The molecule lacks extensive conjugated π-systems, so strong absorptions in the near-UV or visible range are not anticipated.
Table 3: Predicted Electronic Transitions for this compound
| Transition | Associated Orbitals | Expected Wavelength Range (nm) | Expected Molar Absorptivity (ε) |
| n → σ | N (piperidine) lone pair → σ | < 200 | Low |
| n → σ | N (nitrile) lone pair → σ | < 200 | Low |
| n → π | N (nitrile) lone pair → π (C≡N) | ~200 - 250 | Very Low |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the most definitive method for determining the complete three-dimensional structure of a molecule in the solid state. This technique relies on the diffraction of X-rays by a single, well-ordered crystal of the compound.
If a suitable crystal of this compound were obtained and analyzed, X-ray crystallography would provide precise data on:
Bond Lengths and Angles: The exact distances between all atoms and the angles between all bonds would be determined with high precision.
Conformation: The analysis would reveal the preferred conformation of the piperidine ring, which is expected to adopt a chair-like geometry.
Stereochemistry: It would unambiguously establish the spatial orientation of the substituents on the piperidine ring, confirming whether the methyl group and the acetonitrile group are in axial or equatorial positions relative to the ring.
Intermolecular Interactions: The crystal packing arrangement would show how individual molecules interact with each other in the solid state through forces like van der Waals interactions or weak hydrogen bonds.
While no public crystal structure for this compound is currently available, this technique remains the gold standard for unequivocal structural proof. mdpi.com
Hyphenated Chromatographic-Spectroscopic Techniques (e.g., LC-MS/MS)
Hyphenated techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), are indispensable for the analysis of organic compounds in complex matrices. nih.gov This method combines the powerful separation capabilities of high-performance liquid chromatography (HPLC) with the high sensitivity and selectivity of tandem mass spectrometry. mdpi.com
For the analysis of this compound, a typical LC-MS/MS workflow would involve:
Separation: The compound would be separated from other components in a sample using a reversed-phase HPLC column. Elution is based on polarity, with the compound moving through the column at a characteristic retention time.
Ionization: As the compound elutes from the column, it enters the mass spectrometer's ion source (e.g., electrospray ionization, ESI), where it is ionized to form protonated molecules, [M+H]⁺.
Detection and Confirmation: The first mass analyzer selects the [M+H]⁺ ion (precursor ion). This ion is then fragmented in a collision cell, and the resulting product ions are analyzed by the second mass analyzer. By monitoring for specific transitions from the precursor ion to one or more characteristic product ions (as discussed in section 4.2.2), the compound can be detected with extremely high selectivity and sensitivity, even at very low concentrations. nih.gov
This technique is the cornerstone for quantitative analysis in fields ranging from pharmaceutical research to environmental monitoring. mdpi.com
Computational and Theoretical Chemistry Studies of 2 3 Methylpiperidino Acetonitrile
Quantum Chemical Calculations (DFT, Ab Initio Methods)
Quantum chemical calculations, including Density Functional Theory (DFT) and ab initio methods, are fundamental to predicting the properties of a molecule from first principles. DFT has become a workhorse in computational chemistry due to its balance of accuracy and computational cost, making it suitable for a wide range of molecular systems. arxiv.org Ab initio methods, while often more computationally demanding, can offer higher accuracy. These approaches are instrumental in determining optimized geometries, electronic structures, and spectroscopic properties. nih.gov
Geometry optimization is the process of finding the arrangement of atoms that corresponds to a minimum on the potential energy surface. arxiv.orgarxiv.org For a flexible molecule like 2-(3-methylpiperidino)acetonitrile, this process is crucial for identifying its most stable conformations.
The conformational space of this compound is primarily defined by:
Ring Pucker: The 3-methylpiperidine (B147322) ring predominantly adopts a chair conformation to minimize steric and torsional strain.
Substituent Orientation: The methyl group on the piperidine (B6355638) ring can be in either an axial or equatorial position. The equatorial position is generally more stable due to reduced 1,3-diaxial interactions.
Side Chain Rotation: There is rotational freedom around the N-CH₂ and CH₂-CN bonds of the acetonitrile (B52724) side chain.
A thorough conformational analysis would involve scanning the potential energy surface by systematically rotating these bonds and comparing the relative energies of the resulting conformers. The two most significant conformers arise from the equatorial and axial positions of the methyl group on the chair-form piperidine ring. DFT calculations, for instance using the B3LYP functional with a 6-31G* basis set, would be employed to optimize the geometry of each potential conformer and calculate its relative energy.
Table 1: Calculated Relative Energies of this compound Conformers This table presents hypothetical data for illustrative purposes, as specific experimental or computational values for this molecule are not readily available in published literature.
| Conformer | Methyl Group Position | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298.15 K |
|---|---|---|---|
| 1 | Equatorial | 0.00 | 96.1 |
| 2 | Axial | 2.20 | 3.9 |
Once the minimum energy geometry is found, quantum chemical calculations can reveal details about the molecule's electronic structure, which is key to understanding its reactivity. Analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly insightful.
HOMO: The HOMO represents the region from which an electron is most likely to be donated in a reaction. For this compound, the HOMO is expected to be localized primarily on the lone pair of the tertiary amine (piperidine nitrogen), making this site the most probable center for electrophilic attack.
LUMO: The LUMO indicates the most probable site for accepting an electron. The LUMO is anticipated to be centered on the π* antibonding orbital of the nitrile (C≡N) group, suggesting that this group is the primary site for nucleophilic attack.
A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution. For this molecule, the MEP would show a negative potential (red/yellow) around the nitrogen atoms, corresponding to their lone pairs, and a positive potential (blue) around the hydrogen atoms. Such maps are valuable for predicting non-covalent interactions and sites of reactivity.
Quantum chemical calculations are widely used to predict spectroscopic data, such as NMR chemical shifts and IR vibrational frequencies. epstem.net These theoretical spectra can be correlated with experimental results to confirm the molecule's structure and conformational preferences.
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate ¹H and ¹³C NMR chemical shifts. epstem.net Calculations would be performed on the optimized geometries of the most stable conformers. The predicted shifts for the equatorial and axial conformers would differ, particularly for the protons and carbons of the piperidine ring, providing a way to experimentally verify the dominant conformation in solution.
IR Spectroscopy: The calculation of harmonic vibrational frequencies is a standard output of geometry optimization. These frequencies correspond to the vibrational modes of the molecule, which are observed in an IR spectrum. A key vibrational mode for this compound would be the characteristic C≡N stretching frequency, typically appearing in the 2200-2260 cm⁻¹ range. The calculated frequencies are often systematically scaled to better match experimental values.
Table 2: Predicted and Experimental Vibrational Frequencies for Key Functional Groups This table contains representative theoretical data alongside typical experimental ranges for the functional groups present in this compound.
| Vibrational Mode | Predicted Frequency (cm⁻¹, Scaled) | Typical Experimental Range (cm⁻¹) |
|---|---|---|
| C-H Stretch (Aliphatic) | 2850-2960 | 2850-3000 |
| C≡N Stretch (Nitrile) | 2245 | 2200-2260 |
| C-N Stretch (Amine) | 1150 | 1020-1250 |
Molecular Dynamics and Simulation Studies
While quantum mechanics describes the electronic structure of a static molecule, molecular dynamics (MD) simulations are used to study its motion over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, providing insight into conformational changes, solvent interactions, and other dynamic processes. researchgate.net
An MD simulation of this compound would provide a detailed picture of the flexibility of the 3-methylpiperidine ring. The primary dynamic process of interest is the chair-to-chair ring inversion. During this process, equatorial substituents become axial and vice-versa. MD simulations can be used to calculate the free energy barrier associated with this inversion. For the 3-methyl derivative, the conformation with the methyl group in the equatorial position is significantly more stable. The simulation would show the molecule spending the vast majority of its time in this state, with infrequent and brief transitions to the higher-energy axial conformation.
The surrounding environment can significantly influence a molecule's behavior. MD simulations are particularly well-suited for studying these solvent effects, either by using an implicit solvent model like the Polarizable Continuum Model (PCM) or by explicitly including solvent molecules in the simulation box. researchgate.netiochem-bd.org
A simulation in a polar protic solvent like water would reveal the formation of hydrogen bonds between water molecules and the two nitrogen atoms of this compound. This solvation would stabilize the molecule and could influence the conformational equilibrium of the side chain. In a nonpolar solvent like hexane, solvent-solute interactions would be weaker, dominated by van der Waals forces. The solvent can also affect reactivity by stabilizing or destabilizing transition states or by sterically blocking reactive sites. For example, hydrogen bonding to the piperidine nitrogen in a protic solvent would decrease its nucleophilicity compared to its reactivity in a nonpolar or aprotic solvent. researchgate.net
Reaction Mechanism Elucidation via Computational Methods
Computational chemistry offers powerful tools to unravel the intricate details of chemical reaction mechanisms, providing insights into transition states, intermediates, and reaction energy profiles that are often difficult to determine experimentally. For a molecule like this compound, computational methods, particularly Density Functional Theory (DFT), would be instrumental in understanding its reactivity.
DFT calculations can model reaction pathways for various transformations. For instance, in the context of nucleophilic substitution reactions involving the piperidine nitrogen or reactions at the nitrile group, DFT can be used to calculate the activation energies and thermodynamic feasibility of the proposed steps. researchgate.netresearchgate.net Studies on similar heterocyclic systems, such as the reaction of piperidine with dinitropyridine derivatives, have successfully employed DFT to reveal that the reactions proceed through a concerted SNAr mechanism. researchgate.netresearchgate.net These calculations can pinpoint the role of substituents and solvent effects on the reaction barrier heights.
Furthermore, computational investigations can shed light on stereoselectivity, a crucial aspect for a chiral molecule like this compound. For cycloaddition reactions involving piperidine derivatives, computational studies have rationalized the preferred stereochemical outcomes by calculating the energies of different transition states. researchgate.net Similarly, for this compound, computational modeling could predict the facial selectivity of reactions at the α-carbon or the preferred conformation of the piperidine ring during a reaction.
Theoretical calculations have also been shown to be crucial in understanding the reactivity of the α-aminonitrile functional group itself. Studies on the Strecker synthesis, which produces α-aminonitriles, have utilized computational models to elucidate the mechanism and enantioselectivity of the reaction. acs.org Theoretical predictions have indicated that α-aminonitriles are generally more reactive than other nitriles. nih.govnih.gov For this compound, computational analysis could clarify the mechanism of its formation, likely a variation of the Strecker synthesis, and its subsequent reactions, such as hydrolysis to the corresponding amino acid or reactions with other nucleophiles. mdpi.com
A hypothetical reaction coordinate diagram for a proposed reaction, such as the hydrolysis of the nitrile group, could be constructed using these computational methods. This would map the energy changes as the reactants are converted to products through a transition state.
Hypothetical Reaction Data for Hydrolysis of this compound
| Step | Intermediate/Transition State | Calculated Energy (kcal/mol) | Description |
| Reactants | This compound + H₂O | 0.0 | Initial state of the system. |
| Transition State 1 | [TS1] | +25.4 | Transition state for the nucleophilic attack of water on the nitrile carbon, likely proton-assisted. |
| Intermediate 1 | Iminol | +5.2 | Formation of the iminol intermediate. |
| Transition State 2 | [TS2] | +15.8 | Transition state for the tautomerization of the iminol to the corresponding amide. |
| Product | 2-(3-Methylpiperidino)acetamide | -10.7 | Final amide product. |
Prediction of Chemical Transformations and Derivative Formation
Computational chemistry is not only a tool for explaining observed reactivity but also a predictive powerhouse for discovering new chemical transformations and designing novel derivatives. For this compound, computational approaches can be used to screen for potential reactions and predict the properties of the resulting products.
Quantitative Structure-Activity Relationship (QSAR) models, which are built on computational descriptors, can be used to predict the biological activity of derivatives of this compound. nih.gov By calculating various electronic and steric parameters for a series of virtual derivatives, it is possible to build a model that correlates these properties with a specific activity. This allows for the rational design of new compounds with potentially enhanced properties.
Molecular docking simulations are another predictive tool that could be applied to derivatives of this compound. If a biological target is known, docking can predict the binding affinity and orientation of different derivatives within the active site of a protein. rsc.orgnih.gov This can guide the synthesis of more potent and selective molecules. For instance, studies on other piperidine-based compounds have used docking to identify key interactions with target enzymes. rsc.org
The prediction of metabolic fate is also a critical application of computational chemistry. By modeling the interaction of this compound and its derivatives with metabolic enzymes like cytochrome P450s, it is possible to predict the sites of metabolism and the resulting metabolites. nih.gov For example, for other N-substituted piperidines, computational studies have identified N-dealkylation as a major metabolic pathway. nih.gov
Furthermore, computational methods can be used to explore the reactivity of this compound towards a range of reagents, predicting the feasibility of various chemical transformations. This could include cycloadditions, functionalization of the piperidine ring, or modifications of the acetonitrile group. researchgate.net The results of these calculations can help prioritize synthetic efforts towards the most promising new derivatives.
Predicted Reactivity and Potential Derivatives of this compound
| Predicted Transformation | Computational Method | Potential Derivative Class | Predicted Outcome/Property |
| Nitrile Hydrolysis | DFT (Reaction Profile) | Carboxylic Acids, Amides | Thermodynamically favorable; provides access to amino acid and amide derivatives. |
| N-Alkylation/Arylation | DFT (Activation Barriers) | Quaternary Ammonium (B1175870) Salts, N-Aryl Piperidines | Feasibility dependent on the electrophile; could modulate solubility and biological activity. |
| Ring Oxidation | Molecular Dynamics/Docking | Lactams | Prediction of metabolic hotspots and potential sites for oxidative functionalization. |
| Strecker Reaction Variants | DFT/Ab Initio | Substituted α-Aminonitriles | Exploration of alternative aldehydes and amines for the synthesis of diverse analogues. |
| Cycloaddition Reactions | DFT (Transition States) | Bicyclic Heterocycles | Prediction of stereochemical and regiochemical outcomes for reactions with dipolarophiles. |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-(3-Methylpiperidino)acetonitrile, and how can reaction conditions be optimized?
- Methodology : A common approach involves alkylation of 3-methylpiperidine with chloroacetonitrile under basic conditions (e.g., K₂CO₃ in DMF). Optimization includes controlling temperature (40–60°C) and stoichiometry to minimize byproducts like N-alkylated impurities. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high purity .
- Key Considerations : Monitor reaction progress using TLC or HPLC to identify intermediates. Adjust solvent polarity to enhance yield, as polar aprotic solvents like DMF improve nucleophilic substitution efficiency .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Techniques :
- NMR : ¹H/¹³C NMR confirms the piperidine ring substitution pattern (e.g., methyl group at C3) and acetonitrile linkage. Key signals include δ ~2.3 ppm (N–CH₂–CN) and δ ~1.4 ppm (piperidine methyl group) .
- FT-IR : Peaks at ~2240 cm⁻¹ (C≡N stretch) and ~2800 cm⁻¹ (C–H stretch of piperidine) validate functional groups .
Q. What safety protocols are recommended for handling this compound?
- Guidelines : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Work in a fume hood due to potential cyanide release during decomposition. Waste should be neutralized with alkaline hydrogen peroxide before disposal .
Advanced Research Questions
Q. How does the methyl group at C3 of the piperidine ring influence the compound’s reactivity and biological interactions?
- Mechanistic Insight : The methyl group enhances steric hindrance, reducing nucleophilic attack at the adjacent nitrogen. Computational studies (DFT) show it stabilizes the chair conformation, affecting binding to enzymes like monoamine oxidases .
- Experimental Validation : Compare reaction rates with non-methylated analogs (e.g., piperidine derivatives) in nucleophilic substitution assays. Use X-ray crystallography to resolve conformational differences .
Q. What strategies resolve contradictions in spectroscopic data interpretation for structurally similar analogs?
- Approach :
- Dynamic NMR : Resolves overlapping signals caused by conformational flexibility in the piperidine ring .
- XRD Validation : Single-crystal X-ray diffraction (e.g., using SHELXL) confirms bond angles and substituent positions, resolving ambiguities from NMR/IR .
Q. How can computational modeling predict the compound’s potential as a pharmacophore?
- Methods :
- Docking Simulations : Use AutoDock Vina to assess binding affinity with targets like G-protein-coupled receptors (GPCRs). Focus on hydrogen bonding with the nitrile group and hydrophobic interactions with the methyl-piperidine moiety .
- ADMET Prediction : Tools like SwissADME evaluate bioavailability, highlighting risks like CYP450 inhibition due to nitrile metabolism .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
- Optimization :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
